molecular formula C11H16N2O2 B8532772 2-(Diethylamino)-6-methylisonicotinic acid

2-(Diethylamino)-6-methylisonicotinic acid

Cat. No.: B8532772
M. Wt: 208.26 g/mol
InChI Key: DFRFWYRUJSTHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a diethylamino group and a methyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-methylisonicotinic acid typically involves the introduction of the diethylamino group and the methyl group onto the isonicotinic acid framework. One common method involves the reaction of 2-chloro-6-methyl-isonicotinic acid with diethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Diethylamino)-6-methylisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the isonicotinic acid core can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler analog with a carboxylic acid group at the 4-position.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-(Diethylamino)-6-methylisonicotinic acid is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(diethylamino)-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-9(11(14)15)6-8(3)12-10/h6-7H,4-5H2,1-3H3,(H,14,15)

InChI Key

DFRFWYRUJSTHKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CC(=C1)C(=O)O)C

Origin of Product

United States

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